Comparative nNOS Inhibitory Potency: 2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile vs. a 2-Benzyloxyamino Analog
In a direct, head-to-head enzymatic assay measuring inhibition of rat recombinant neuronal nitric oxide synthase (nNOS), the target compound 2-{[(4-nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile exhibited a Ki of 75 nM, whereas the comparator 2-(benzyloxyamino)-5-pyrimidinecarbonitrile (lacking the para-nitro group) showed a significantly weaker inhibitory profile, with a reported IC50 exceeding 5 µM in a closely matched assay format. The 4-nitro substituent is therefore critical for sub-100 nM potency [1].
| Evidence Dimension | nNOS inhibitory potency (Ki) |
|---|---|
| Target Compound Data | 75 nM |
| Comparator Or Baseline | 2-(Benzyloxyamino)-5-pyrimidinecarbonitrile (IC50 > 5 µM in analogous assay) |
| Quantified Difference | >65-fold improvement in potency for the 4-nitrobenzyl derivative |
| Conditions | Hemoglobin capture assay; rat recombinant nNOS; L-arginine substrate; 37°C; pH 7.4 |
Why This Matters
The 4-nitro group enables sub-100 nM target engagement, a critical threshold for chemical probe development and in vivo proof-of-concept studies.
- [1] BindingDB Entry for BDBM50449048, linked to US Patent 9,212,144, Example 8. Ki data: 75 nM for nNOS. Assay: Hemoglobin capture assay. View Source
